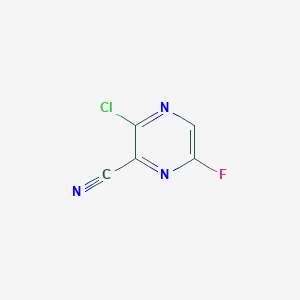
3-Chloro-6-fluoro-2-pyrazinecarbonitrile
Vue d'ensemble
Description
3-Chloro-6-fluoro-2-pyrazinecarbonitrile is a chemical compound with the molecular formula C5HClFN3 . It falls under the category of impurities, metabolites, pharmaceutical standards, intermediates, and fine chemicals . The molecular weight of this compound is 157.53 g/mol .
Molecular Structure Analysis
The molecular structure of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile is represented by the formula C5HClFN3 . This indicates that the compound consists of 5 carbon atoms, 1 hydrogen atom, 1 chlorine atom, 1 fluorine atom, and 3 nitrogen atoms.Physical And Chemical Properties Analysis
The physical appearance of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile is not specified . It has a molecular weight of 157.53 g/mol . The compound should be stored at 2-8°C in a refrigerator .Applications De Recherche Scientifique
Building Blocks in Medicinal Chemistry 3-Chloro-6-fluoro-2-pyrazinecarbonitrile and its derivatives serve as valuable building blocks in medicinal chemistry for the synthesis of fluorinated pyrazoles. These compounds, particularly 3-amino-4-fluoropyrazoles, are synthesized through monofluorination and condensation processes, highlighting their importance in the development of compounds with potential therapeutic applications (Surmont et al., 2011).
Anticancer Activity Studies have shown that fluoro-substituted derivatives of benzopyran, synthesized from fluoro compounds related to 3-Chloro-6-fluoro-2-pyrazinecarbonitrile, exhibit significant anticancer activity against lung cancer. These findings underscore the potential of fluoro-substituted compounds in the development of new anticancer agents (Hammam et al., 2005).
Herbicidal Activity Research on pyrazinecarbonitriles, including compounds similar to 3-Chloro-6-fluoro-2-pyrazinecarbonitrile, has identified their herbicidal properties. Specifically, 6-phenyl-2-pyrazinecarbonitriles have been shown to possess potent activity against barnyardgrass and broadleaf weeds, indicating their potential use in agricultural applications (Nakamura et al., 1984).
Antituberculotic Activity The synthesis of 5-alkyl-6-chloro-2-pyrazinecarboxamides from 6-chloro-2-pyrazinecarbonitrile, a compound closely related to 3-Chloro-6-fluoro-2-pyrazinecarbonitrile, and their subsequent evaluation have revealed promising antituberculotic activity. This highlights the potential of these compounds in the development of new treatments for tuberculosis (Hartl et al., 1996).
Propriétés
IUPAC Name |
3-chloro-6-fluoropyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClFN3/c6-5-3(1-8)10-4(7)2-9-5/h2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSDQWWLYQGWHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Cl)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-fluoro-2-pyrazinecarbonitrile | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-{[(methylamino)carbothioyl]amino}benzoate](/img/structure/B3327519.png)
![Bicyclo[2.2.1]heptan-7-amine](/img/structure/B3327522.png)
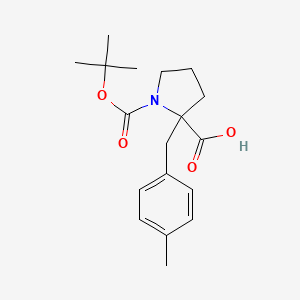
![Ethyl 5-benzyl-5-azaspiro[2.4]heptane-7-carboxylate](/img/structure/B3327537.png)
![5-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B3327540.png)
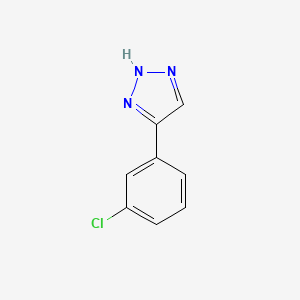
![6-Bromo-7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B3327553.png)
![Pyrido[2,3-b]pyrazin-2(1h)-one](/img/structure/B3327559.png)
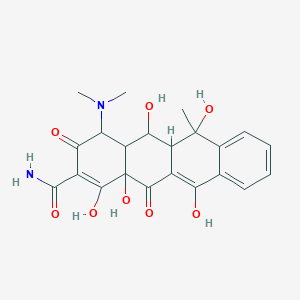

![6-Amino-3-(tert-butyl)-4-(2-ethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3327579.png)
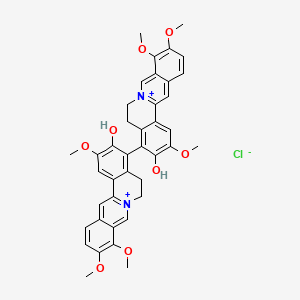
![D-[6,6'-2H2]galactose](/img/structure/B3327596.png)
